molecular formula C10H17N5 B2864702 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane CAS No. 2168445-77-8

6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane

Cat. No.: B2864702
CAS No.: 2168445-77-8
M. Wt: 207.281
InChI Key: VHNHFKDTBUAHMI-UHFFFAOYSA-N
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Description

6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[34]octane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the formation of the spirocyclic structure. Key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclization: The triazole intermediate is then subjected to spirocyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-(5-Methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane: Lacks the methyl group at the 6-position.

    6-Methyl-8-(4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane: Lacks the methyl group on the triazole ring.

Uniqueness

6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[34]octane is unique due to the presence of both the methyl group at the 6-position and the methyl group on the triazole ring

Properties

IUPAC Name

6-methyl-8-(5-methyl-1H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-7-12-9(14-13-7)8-3-15(2)6-10(8)4-11-5-10/h8,11H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNHFKDTBUAHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CN(CC23CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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